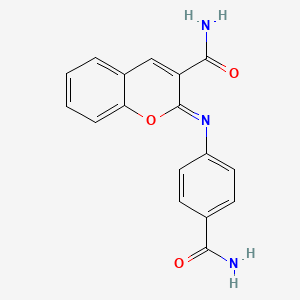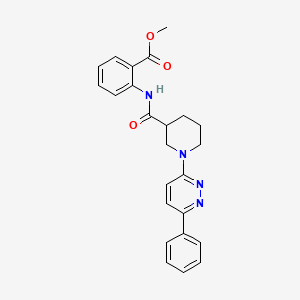
Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a chemical compound. It is structurally similar to MDMB-4en-PINACA, a synthetic cannabinoid . MDMB-4en-PINACA has been identified in seized material formulated for smoking and found as a white to yellow–brown powder .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. The molecular weight of MDMB-4en-PINACA, a structurally similar compound, is 358.2132 Da with an elemental composition of C20H28N3O3 .Scientific Research Applications
Chemistry and Synthesis
Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate, due to its complex structure, is potentially involved in research exploring new pharmacological compounds. Its structure suggests that it could be part of studies aimed at discovering new inhibitors or activators for specific biochemical pathways. For instance, similar compounds have been examined for their role as inhibitors of soluble epoxide hydrolase, demonstrating the importance of specific functional groups for potency and selectivity (R. K. Thalji et al., 2013).
Molecular Interactions and Biological Activity
Compounds with similar structures to this compound have been utilized to understand molecular interactions with biological receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into antagonist activity at cannabinoid receptors, showcasing the significance of specific moieties for receptor binding (J. Shim et al., 2002). This highlights the potential for researching similar compounds for therapeutic applications.
Photocatalytic Applications
Research on coordination polymers involving compounds with similar frameworks indicates potential applications in photocatalysis. Studies show these polymers' effectiveness in the degradation of organic dyes under UV light, suggesting that this compound could be part of novel materials designed for environmental remediation or organic synthesis processes (F. Yuan et al., 2020).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of piperidine derivatives, as evidenced by studies on novel piperidine derivatives for anti-acetylcholinesterase activity, showcases the potential of this compound in the development of new therapeutic agents (H. Sugimoto et al., 1990). Its structure could serve as a backbone for creating compounds targeting neurological disorders, emphasizing its relevance in drug discovery efforts.
Advanced Material Science
The inclusion of piperazine and related structures in the synthesis of new materials, as shown in the development of polyamides containing uracil and adenine, indicates a route for this compound to contribute to material science. These polymers, with specific molecular weights and solubility properties, highlight the potential for creating novel materials with unique characteristics for biomedical applications (M. Hattori & M. Kinoshita, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-24(30)19-11-5-6-12-21(19)25-23(29)18-10-7-15-28(16-18)22-14-13-20(26-27-22)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFANYBXSYESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

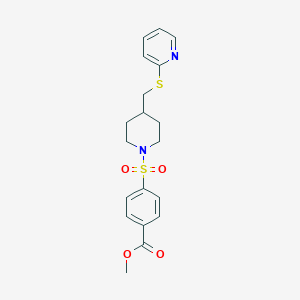
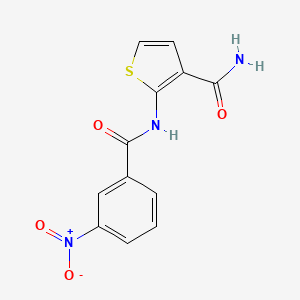
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)


![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2782940.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)
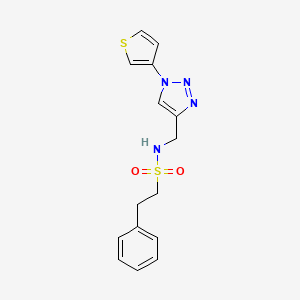
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2782948.png)
